

# Chemical Profile of 2-Aminoacetophenone (2-AA)

**Author:** Smolecule Technical Support Team. **Date:** February 2026

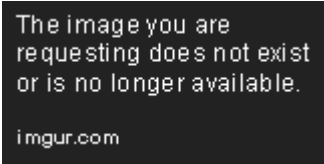
## Compound Focus: 2'-Aminoacetophenone

CAS No.: 551-93-9

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2-Aminoacetophenone (2-AA) is a low molecular weight signaling molecule with significant biological activity. The table below summarizes its core chemical and biological properties.

Property	Description
Systematic IUPAC Name	2-amino-1-phenylethanone [1]
Other Names	ortho-Aminoacetophenone; $\beta$ -ketophenethylamine; $\alpha$ -desmethylcathinone; Phenacylamine [1]
Chemical Formula	$C_8H_9NO$ [1]
Molar Mass	135.166 $g \cdot mol^{-1}$ [1]
Chemical Structure	 <p>The image you are requesting does not exist or is no longer available. imgur.com</p> <p>A ketone group (C=O) attached to a phenyl ring and an amino group (-NH<sub>2</sub>) on the adjacent carbon [1].</p>

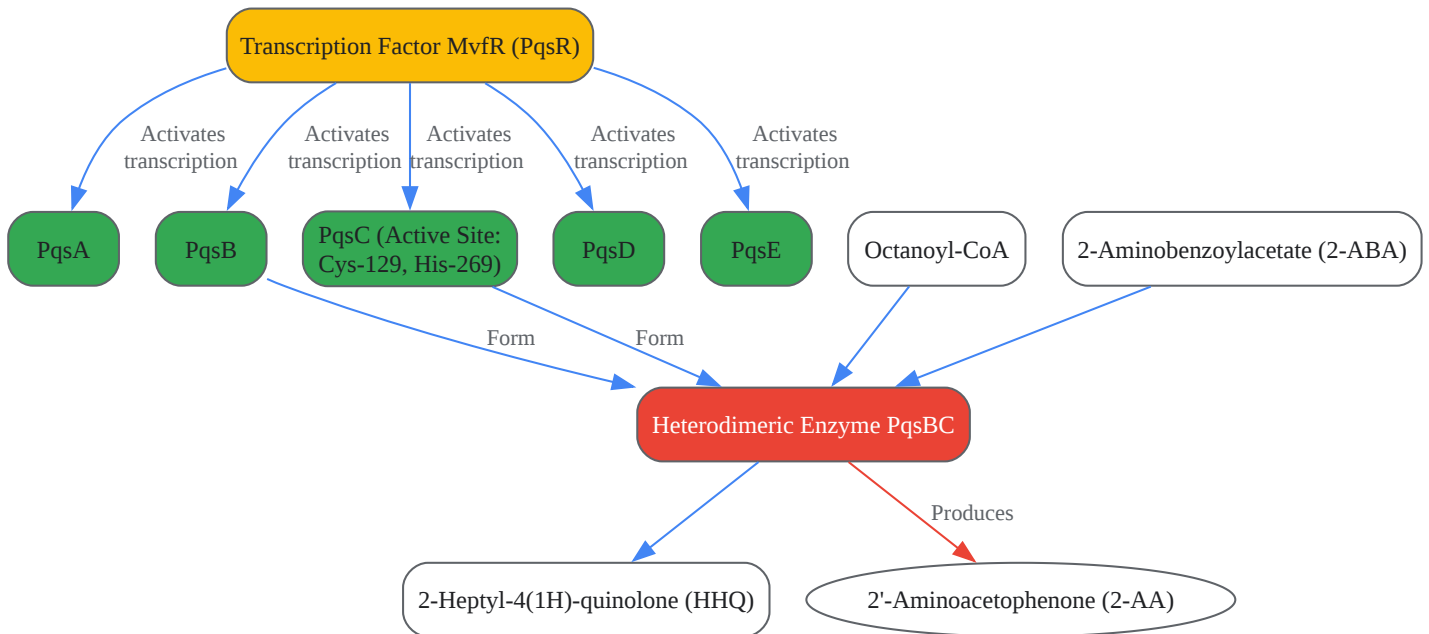
Property	Description
<b>In Vitro Pharmacological Activity</b>	Potent monoamine releasing agent; selective for <b>dopamine</b> (EC <sub>50</sub> = 208 nM) and <b>norepinephrine</b> ; minimal effect on serotonin (EC <sub>50</sub> > 10,000 nM) [1].
<b>In Vivo/Relevance in Infection</b>	Rapidly metabolized by monoamine oxidase (MAO); limited central activity without MAO inhibitors. Its primary documented role is as a <b>bacterial quorum sensing (QS) molecule</b> for <i>P. aeruginosa</i> that modulates host immunometabolism [1] [2].

## Biosynthesis in *Pseudomonas aeruginosa*

In *P. aeruginosa*, 2-AA is synthesized and regulated by the **MvfR/PqsABCDE** quorum sensing system, also known as Pqs signaling [3]. A key enzymatic step is catalyzed by **PqsBC**, a unique heterodimeric condensing enzyme [4].

- **Reaction Catalyzed:** PqsBC condenses **2-aminobenzoylacetate (2-ABA)** and **octanoyl-coenzyme A** to form 2-heptyl-4(1H)-quinolone (HHQ), a precursor in the alkylquinolone pathway. During this process, 2-AA is identified as a pathway-inherent by-product or competitive inhibitor [4].
- **Enzyme Characteristics:** The active site of PqsBC is located on the PqsC subunit and consists of Cys-129 and His-269. Its hydrophobic active site cleft is about twice the volume of related enzymes, which is likely necessary to accommodate the aromatic substrate 2-ABA [4].

The following diagram illustrates this biosynthetic pathway and the role of the PqsBC enzyme.



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Diagram 1: The MvfR/PqsABCDE system regulates 2-AA biosynthesis, with the PqsBC heterodimer as the key condensing enzyme [4] [3].

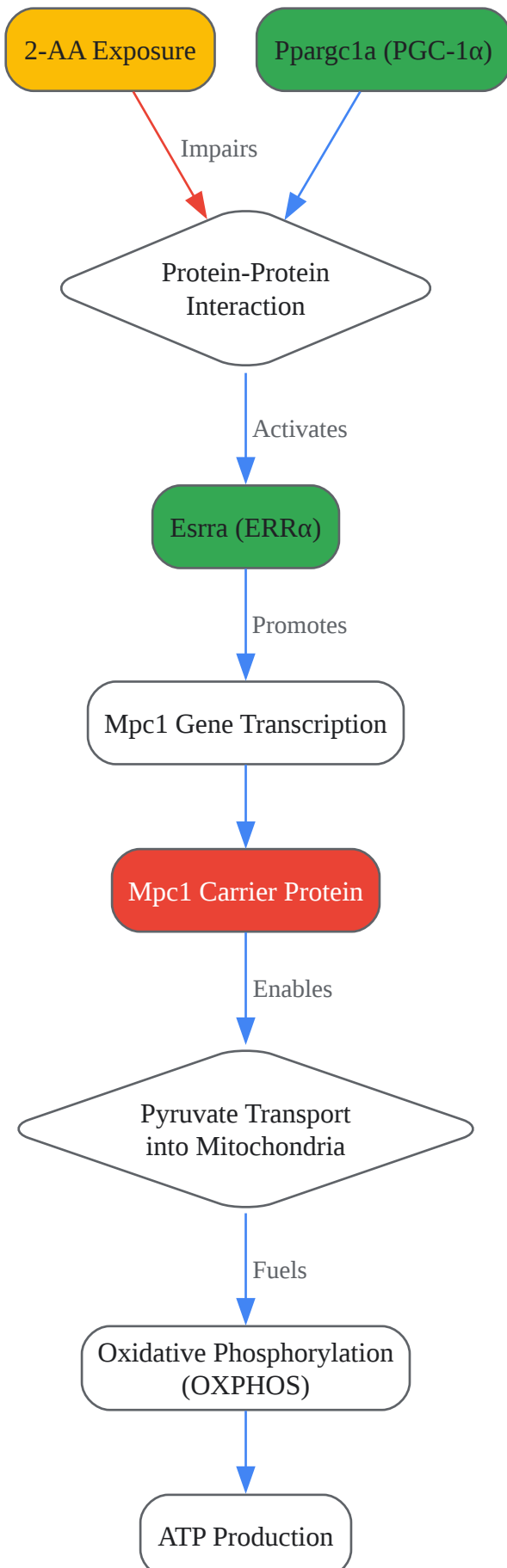
## Mechanism of Action: Subverting Host Immunity

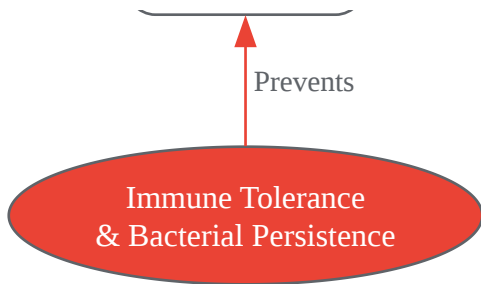
2-AA does not directly kill immune cells; it rewires their metabolism to induce a state of **immune tolerance**, allowing *P. aeruginosa* to persist. The mechanism involves a multi-step pathway that disrupts mitochondrial energy production [2] [5].

- **Impaired Ppargc1a/Esrra Interaction:** 2-AA disrupts the critical protein-protein interaction between the transcriptional coactivator **Ppargc1a** (PGC-1 $\alpha$ ) and the nuclear receptor **Esrra** (ERR $\alpha$ ) [2] [5].
- **Downregulation of Mpc1:** The impaired Ppargc1a/Esrra axis leads to reduced expression and nuclear presence of Esrra. This, in turn, weakens the binding of Esrra to the promoter of the **Mitochondrial Pyruvate Carrier 1 (Mpc1)** gene, drastically reducing its transcription [2] [5].
- **Blocked Pyruvate Transport:** With low levels of Mpc1, pyruvate (a key metabolic product of glucose) cannot be efficiently transported from the cytoplasm into the mitochondrial matrix [2] [5].

- **Reduced Energy Production:** The lack of mitochondrial pyruvate leads to a diminished tricarboxylic acid (TCA) cycle, resulting in lower production of **acetyl-CoA** and **ATP** via oxidative phosphorylation (OXPHOS). This energy crisis leaves macrophages "tolerized"—unable to produce key cytokines or effectively clear intracellular bacteria [2] [5].

The cascade of this immunometabolic mechanism is detailed in the diagram below.





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Diagram 2: 2-AA disrupts macrophage energy production by inhibiting the *Ppargc1a*/*Esrra*-*Mpc1* axis, leading to immune tolerance [2] [5].

## Key Experimental Data and Evidence

The proposed mechanism is supported by robust experimental data from both *in vitro* and *in vivo* models. The table below summarizes quantitative findings that demonstrate 2-AA's metabolic impact.

Experimental Model	Key Metabolic Findings	Functional Outcome
Murine Bone Marrow-Derived Macrophages (BMDMs)	Significant decrease in <b>ATP</b> and <b>acetyl-CoA</b> levels [5].	Reduced cytokine production and impaired intracellular bacterial clearance [2] [5].
Human Macrophages	Reduced <b>ATP</b> production [2].	
*In Vivo* Murine Infection Studies	Long-lasting decrease in <b>ATP</b> and <b>acetyl-CoA</b> in infected tissues [2] [5].	Association with persistent infection and bacterial survival [2] [5].
Rescue Experiment	Exogenously added <b>ATP</b> restored <b>Mpc1</b> and <b>Esrra</b> transcript levels [2].	Enhanced cytokine production and intracellular bacterial clearance [2].

## Detailed Experimental Overview

For researchers seeking to validate or build upon these findings, here is an overview of the key methodologies cited in the recent literature.

- **Cell Culture and Tolerization:** Primary murine Bone Marrow-Derived Macrophages (BMDMs) or human macrophages are used. To establish tolerance, cells are first exposed to a defined concentration of 2-AA (e.g., 20  $\mu$ M) for a period (e.g., 12-24 hours), followed by a wash and a subsequent re-exposure to the same stimulus [5]. Tolerized cells are characterized by a significantly reduced responsiveness.
- **Metabolite Quantification (ATP & Acetyl-CoA):** Intracellular ATP is commonly measured using a luciferase-based assay, where luciferin is converted to oxyluciferin in an ATP-dependent reaction, producing bioluminescence. Acetyl-CoA levels are typically quantified using specific enzymatic assays or liquid chromatography-mass spectrometry (LC-MS) [5].
- **Gene and Protein Expression Analysis:** Changes in mRNA expression of **Mpc1**, **Esrra**, and **Ppargc1a** are measured using **quantitative real-time PCR (qRT-PCR)**. Protein levels and subcellular localization (e.g., nuclear presence of Esrra) can be assessed by **Western Blotting** and **immunofluorescence**. The interaction between Ppargc1a and Esrra is studied via **co-immunoprecipitation (Co-IP)** [2] [5].
- **Chromatin Immunoprecipitation (ChIP):** This technique is critical for confirming the mechanism. Antibodies against Esrra are used to immunoprecipitate protein-DNA complexes. Subsequent qPCR of the **Mpc1 promoter region** in 2-AA-treated vs. control cells demonstrates weakened binding of Esrra [2].
- **Advanced Models (Airway-on-a-Chip):** A microfluidic device recreates the human airway interface. Primary human pulmonary microvascular endothelial cells (HPMEC) and normal human bronchial epithelial cells (NHBE) are cultured in adjacent channels. 2-AA is perfused through the system (e.g., 20  $\mu$ M for 12 hours), and transcriptomic (RNA-seq), metabolic, and biomarker analyses are performed on each cell type separately [3].

## Therapeutic Targeting and Conclusions

Understanding 2-AA's structure and mechanism opens avenues for novel therapeutic strategies against persistent *P. aeruginosa* infections.

- **Targeting Biosynthesis:** Inhibiting the **PqsBC** enzyme is a promising strategy to block 2-AA production. The elucidation of its crystal structure facilitates structure-based drug design [4].
- **Host-Directed Therapy:** Counteracting 2-AA's effects by restoring host metabolism is another approach. Research shows that **exogenous ATP supplementation** can reverse the tolerized state, enhancing bacterial clearance [2]. Small molecules that stabilize the Ppargc1a/Esrra interaction could also be developed.

- **Broader Implications:** As quorum sensing is widespread among prokaryotes, it is likely that other pathogens produce functional analogs of 2-AA [2]. The principles uncovered here could inform treatments for other persistent infections.

In summary, 2-AA is a sophisticated bacterial weapon that acts not as a classic toxin, but as a **metabolic modulator**. It hijacks the central regulatory node of macrophage energy production—the Ppargc1a/Esrra axis—to induce a state of functional paralysis in the immune system. This detailed mechanistic understanding provides a foundation for developing next-generation antimicrobials that target bacterial virulence or bolster the host's metabolic resilience.

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To cite this document: Smolecule. [Chemical Profile of 2-Aminoacetophenone (2-AA)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b587457#2-aminoacetophenone-structure-and-biosynthesis>]

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